

JHU37160: A Comparative Selectivity Profile for DREADD-Based Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of **JHU37160** with other commonly used DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonists, namely Clozapine-N-oxide (CNO) and Compound 21 (C21). The data presented here is collated from multiple studies to offer an objective overview for researchers designing and interpreting chemogenetic experiments.

Comparative Selectivity and Potency

JHU37160 is a potent, brain-penetrant DREADD agonist designed for high affinity and selectivity at the engineered hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) receptors.[1][2] Its primary advantage over earlier agonists lies in its improved pharmacokinetic and pharmacodynamic properties. However, like its predecessors, off-target effects are an important consideration, particularly at higher doses.

On-Target Potency and Affinity

The following table summarizes the in vitro potency (EC₅₀) and binding affinity (K_i) of **JHU37160**, CNO, and C21 for the hM3Dq and hM4Di DREADD receptors. Lower values indicate higher potency and affinity.



Compound	hM3Dq EC₅o (nM)	hM4Di EC₅o (nM)	hM3Dq Kı (nM)	hM4Di Kı (nM)
JHU37160	18.5[1]	0.2[1]	1.9[1]	3.6[1]
Clozapine-N- oxide (CNO)	6.0[3]	15[4]	3800[4]	15000[4]
Compound 21 (C21)	1.7[3]	7.77[5]	230[1]	91[1]

Note: The K_i values for CNO are notably high, reflecting its low affinity for DREADD receptors. It is now understood that CNO's in vivo effects are largely mediated by its back-metabolism to clozapine.[4]

Off-Target Binding Profile

A critical aspect of any DREADD agonist is its selectivity for the engineered receptor over endogenous receptors. Off-target binding can lead to confounding effects and misinterpretation of experimental results.



Compound	Known Off-Target Interactions		
JHU37160	Shows a binding profile similar to clozapine at dopamine and muscarinic receptors.[2] Has a lower affinity for 5-HT receptors compared to clozapine.[1] At high doses (0.5-1 mg/kg in rats), it can produce off-target behavioral effects, such as anxiety-like behavior, and neuronal activation in specific brain regions.[6]		
Clozapine-N-oxide (CNO)	Can be reverse-metabolized to clozapine, which has a broad off-target profile, including high affinity for various serotonergic, dopaminergic, adrenergic, and muscarinic receptors.[2][5]		
Compound 21 (C21)	Exhibits significant binding to a range of endogenous receptors, including histaminergic (H1), serotonergic (5-HT2), and muscarinic receptors.[5][7] It has a higher affinity for the histamine H1 receptor than for DREADDs.[5] Off-target effects have been observed in vivo, particularly at higher doses.[6][7]		

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of DREADD agonist selectivity.

Radioligand Competition Binding Assay (e.g., [3H]clozapine displacement)

This assay is used to determine the binding affinity (K_i) of a test compound (e.g., **JHU37160**) for a specific receptor (e.g., hM3Dq or hM4Di) by measuring its ability to displace a radiolabeled ligand (e.g., [3 H]clozapine) that is known to bind to the receptor.

Materials:



- Cell membranes prepared from HEK-293 cells stably expressing the DREADD of interest (hM3Dq or hM4Di).
- [3H]clozapine (radioligand).
- Test compounds (JHU37160, CNO, C21) at a range of concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., a high concentration of unlabeled clozapine).
- 96-well filter plates.
- Scintillation counter.

Procedure:

- In a 96-well plate, add a fixed concentration of [3H]clozapine to each well.
- Add increasing concentrations of the test compound to different wells. For determining nonspecific binding, add a high concentration of unlabeled clozapine.
- Add the cell membranes expressing the DREADD to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
- Allow the filters to dry, and then add scintillation fluid to each well.
- Quantify the amount of bound radioactivity in each well using a scintillation counter.
- The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). The K₁ value is then calculated using the Cheng-Prusoff equation.



Functional Assay: Gq-DREADD (hM3Dq) - Calcium Mobilization Assay

This assay measures the ability of a compound to activate the Gq-coupled hM3Dq receptor, which leads to an increase in intracellular calcium concentration.

Materials:

- HEK-293 cells transiently or stably expressing the hM3Dq DREADD.
- A calcium-sensitive fluorescent dye (e.g., Fura-2AM or Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test compounds (JHU37160, CNO, C21) at a range of concentrations.
- A fluorescence plate reader with automated liquid handling.

Procedure:

- Plate the hM3Dq-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
- Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Measure the baseline fluorescence intensity using the plate reader.
- Add increasing concentrations of the test compound to the wells using the automated liquid handling system of the plate reader.
- Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- The data are typically expressed as the change in fluorescence from baseline.



• The concentration-response data are analyzed using a non-linear regression model to determine the EC₅₀ of the test compound.

Visualizations Signaling Pathways



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Caption: Gq-DREADD (hM3Dq) Signaling Pathway.

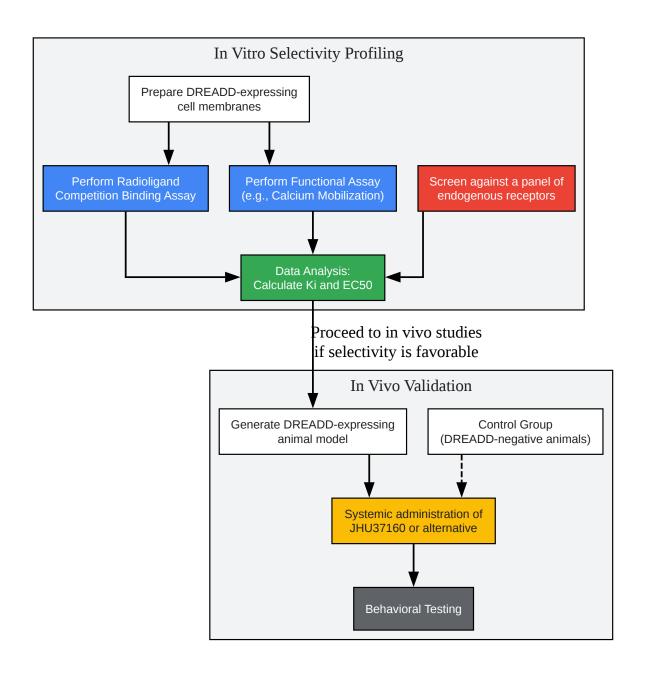


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Caption: Gi-DREADD (hM4Di) Signaling Pathway.

Experimental Workflow





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Caption: Workflow for DREADD Agonist Selectivity Profiling.



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